molecular formula C11H13ClN2O B2905391 4-(4-Chlorobenzyl)piperazin-2-one CAS No. 23099-66-3

4-(4-Chlorobenzyl)piperazin-2-one

Cat. No. B2905391
CAS RN: 23099-66-3
M. Wt: 224.69
InChI Key: QGRJMXNCBZQUQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-CBP involves several steps, including the chlorination of benzylpiperazine followed by cyclization. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Anti-tubercular Agents

“4-(4-Chlorobenzyl)piperazin-2-one” has been used in the design and synthesis of novel anti-tubercular agents. These agents were evaluated for their activity against Mycobacterium tuberculosis H37Ra . The derivatives exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Antiviral Activity

Indole derivatives, which can be synthesized using “4-(4-Chlorobenzyl)piperazin-2-one”, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents against influenza A .

Anti-inflammatory Agents

Indole derivatives also exhibit anti-inflammatory properties. The indole nucleus is a common feature in many bioactive compounds, and its addition to medicinal compounds can enhance their biological activity .

Anticancer Agents

Indole derivatives have shown potential as anticancer agents. Their ability to bind with high affinity to multiple receptors makes them suitable for the development of new therapeutic agents .

Anti-HIV Agents

Indole derivatives have been studied for their potential as anti-HIV agents. Their broad-spectrum biological activities make them a promising area of research in the fight against HIV .

Antioxidant Agents

Indole derivatives have demonstrated antioxidant properties. This makes them potentially useful in the treatment of diseases caused by oxidative stress .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRJMXNCBZQUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)piperazin-2-one

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